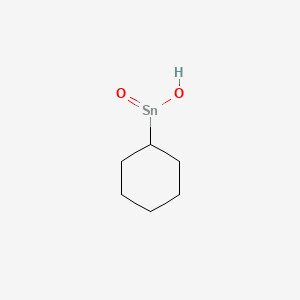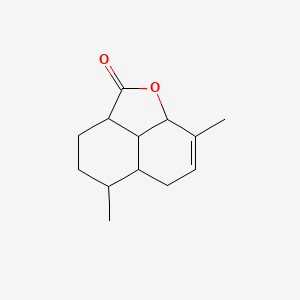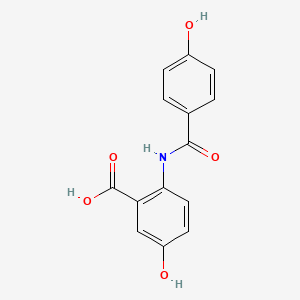
Melandrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melandrin is a phenolic acid amide isolated from the plant Melandrium firmum, which belongs to the Caryophyllaceae family . Traditionally, this compound has been used in cases of bleeding, pain, carbuncle, and to treat gonorrhea and normalize blood circulation . It exhibits analgesic and hypothermic activities but does not show anti-inflammatory, antibacterial, antifungal, or antiviral effects .
Vorbereitungsmethoden
Melandrin is synthesized by the coupling reaction of 5-hydroxyanthranilic acid and p-hydroxybenzoic acid The reaction conditions involve the use of specific reagents and solvents to facilitate the coupling process
- Dissolution of 5-hydroxyanthranilic acid and p-hydroxybenzoic acid in an appropriate solvent.
- Addition of a coupling agent to initiate the reaction.
- Purification of the resulting product through crystallization or chromatography.
Analyse Chemischer Reaktionen
Melandrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced amides and phenolic compounds.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Melandrin has several scientific research applications, including:
Chemistry: Used as a model compound to study phenolic acid amides and their reactivity.
Biology: Investigated for its analgesic and hypothermic activities in animal models.
Medicine: Explored for potential therapeutic applications in pain management and temperature regulation.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of Melandrin involves its interaction with molecular targets in the body. It exerts its analgesic effects by inhibiting the writhing syndrome in mice and reducing pain in inflamed paws of rats . The hypothermic effect is achieved through its action on the central nervous system, leading to a decrease in body temperature . The exact molecular pathways and targets involved in these effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Melandrin can be compared with other phenolic acid amides, such as:
Capsaicin: Known for its analgesic and anti-inflammatory properties.
Vanillin: Exhibits antioxidant and antimicrobial activities.
Eigenschaften
CAS-Nummer |
110846-17-8 |
|---|---|
Molekularformel |
C14H11NO5 |
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
5-hydroxy-2-[(4-hydroxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H11NO5/c16-9-3-1-8(2-4-9)13(18)15-12-6-5-10(17)7-11(12)14(19)20/h1-7,16-17H,(H,15,18)(H,19,20) |
InChI-Schlüssel |
ZOKNFJAARIIMMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)
![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)

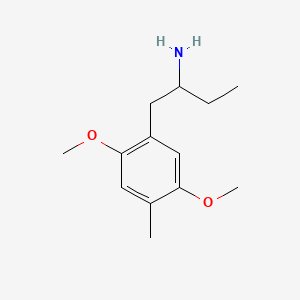
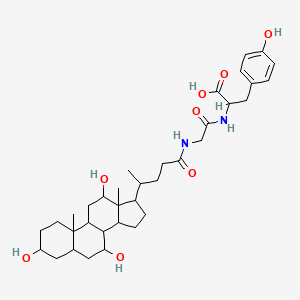
![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
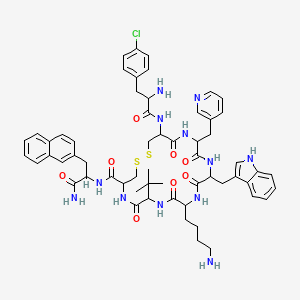
![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)

